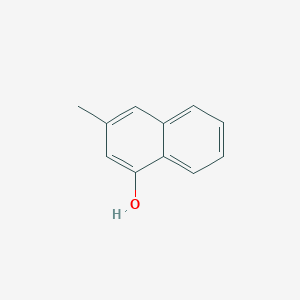

3-Methyl-1-naphthol

Vue d'ensemble

Description

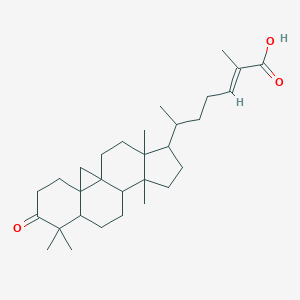

3-Methyl-1-naphthol is a chemical compound with the molecular formula C11H10O . It is a derivative of 1-naphthol, which is an organic compound with the formula C10H7OH . 1-Naphthol is a fluorescent white solid .

Synthesis Analysis

The synthesis of 1-naphthol derivatives, such as 3-Methyl-1-naphthol, has been studied extensively. For instance, one method involves the nitration of naphthalene to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis . Another approach involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone, followed by dehydrogenation .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-naphthol consists of a naphthalene ring with a hydroxyl group (OH) attached at the 1-position and a methyl group (CH3) attached at the 3-position . The type and position of these substituents can influence the reactivity and properties of the molecule .

Chemical Reactions Analysis

1-Naphthols, including 3-Methyl-1-naphthol, can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions to form new compounds . The type and position of substituents on the naphthalene ring can influence the reactivity of the molecule .

Physical And Chemical Properties Analysis

3-Methyl-1-naphthol has an average mass of 158.197 Da and a monoisotopic mass of 158.073166 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Applications De Recherche Scientifique

Multifunctional Material Systems

1-Naphthols, which include 3-Methyl-1-naphthol, are being studied for their potential use in multifunctional material systems (MFMS). These systems are designed to exhibit additional functions apart from their primary mechanical properties . The type and position of a substituent on the 1-naphthol molecule can influence its reactivity and properties .

Anti-Corrosion Materials

1-Naphthols, including 3-Methyl-1-naphthol, have been identified as potential anti-corrosion materials. This is due to the high stability of the aromatic structure coupled with the polarity given by the substituents .

Nonlinear Optical Devices

1-Naphthols are being explored as materials for nonlinear optical (NLO) devices. The change of electron-withdrawing group (EWG) to electron-donating group (EDG) in 1-naphthols increases NLO effects .

Hair-Dyeing

2-Alkyl-1-naphthol, a derivative of 1-naphthol, is used in hair-dyeing .

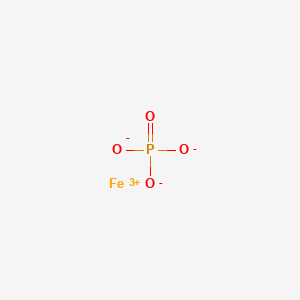

Spectrophotometric Detection of Transition Metals

2-Nitroso-1-naphthol, another derivative of 1-naphthol, is used for spectrophotometric detection of transition metals like ruthenium, palladium, and cobalt .

Polymers

Specific usage of polymers based on 1-naphthols has been reported .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that similar compounds can inhibit the release of certain inflammatory markers such as nitric oxide (no), interleukin-1β (il-1β), and interleukin-6 (il-6) as well as the protein expression of inducible nitric oxide synthase (inos) and cyclooxygenase-2 (cox-2) in lipopolysaccharide (lps)-stimulated macrophages .

Biochemical Pathways

3-Methyl-1-naphthol may be involved in the degradation pathway of naphthalene and substituted naphthalenes, which are metabolized by various bacterial species . The compound might also affect the metabolism of xenobiotics by cytochrome P450 enzymes .

Pharmacokinetics

It’s known that the properties of alcohols and phenols can influence their bioavailability .

Result of Action

Similar compounds have been shown to suppress the activation of nf-κb and mapks signaling pathways, which are involved in the inflammatory response .

Propriétés

IUPAC Name |

3-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJCBXBTQBOAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159697 | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-naphthol | |

CAS RN |

13615-40-2 | |

| Record name | 3-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

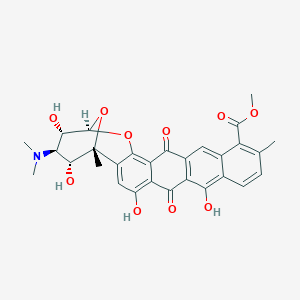

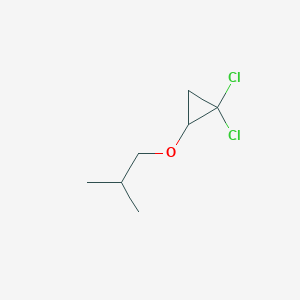

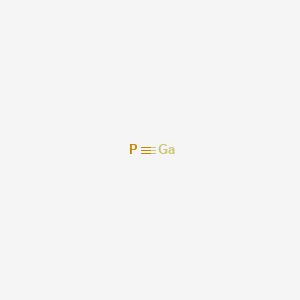

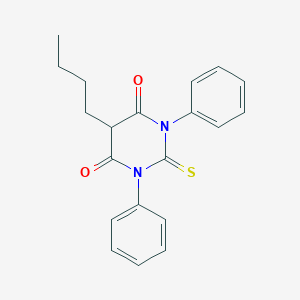

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-Methyl-1-naphthol?

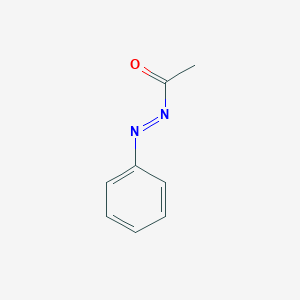

A1: 3-Methyl-1-naphthol can be synthesized through various methods. One approach involves the condensation of phenylacetone with ethyl malonate, followed by saponification and decarboxylation. [] This reaction sequence yields 3-methyl-1-naphthol, confirmed by comparison with the product obtained from a separate synthesis starting from β-methyl-naphthalene. []

Q2: Can you describe a specific example where the structure of 3-Methyl-1-naphthol is modified, and what is the significance of this modification?

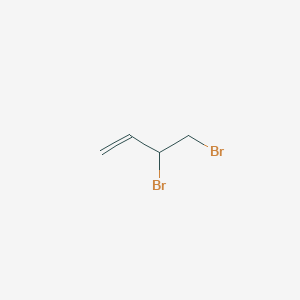

A2: Research shows that introducing bromine atoms to the 8-methoxy-3-methyl-1-naphthol structure results in the formation of mono- and di-bromo derivatives. [] While the specific details of these derivatives and their applications aren't elaborated upon in the provided abstracts, this highlights the possibility of structural modifications to potentially alter the chemical properties and potential applications of 3-Methyl-1-naphthol derivatives.

Q3: Are there any natural sources for 3-Methyl-1-naphthol derivatives?

A3: Yes, research indicates that derivatives of 3-Methyl-1-naphthol, specifically 2-acetyl-8-methoxy-3-methyl-1-naphthol and 2-acetyl-1,8-dimethoxy-3-methylnaphthalene, have been isolated from the rhizomes of Asphodelus tenuifolius Cav., a plant belonging to the Asphodelaceae family. [] These findings suggest potential natural sources for 3-Methyl-1-naphthol derivatives and warrant further investigation into their biological activities and potential applications.

Q4: Has 3-Methyl-1-naphthol shown any potential for biological activity?

A4: While the provided research focuses mainly on synthesis and structural characterization, one study investigated the Vitamin K activity of 4-amino-2-methyl-1-naphthol and 4-amino-3-methyl-1-naphthol. [] Although the specific results aren't detailed in the abstract, this investigation suggests that structural analogs of 3-Methyl-1-naphthol, particularly those with amino substitutions, might possess biological activities warranting further exploration.

Q5: Are there any studies on the complexation behavior of 3-Methyl-1-naphthol derivatives?

A5: While not focusing on 3-Methyl-1-naphthol itself, one study investigates the reaction of Pentacarbonyl(methoxyphenylcarbene)chromium(0) with 2-pentyne, leading to the formation of Tricarbonyl-[1 -4:9-10-η-(2-ethyl-4-methoxy-3-methyl-1-naphthol)]chromium(0). [] This research demonstrates the ability of a 3-Methyl-1-naphthol derivative to act as a ligand in organometallic complexes, opening avenues for exploring catalytic applications.

Q6: Has 3-Methyl-1-naphthol been found in other plant species besides Asphodelus tenuifolius?

A6: Research indicates the presence of naphthalene derivatives in Diospyros kaki [], commonly known as the persimmon fruit. While the specific presence of 3-Methyl-1-naphthol isn't mentioned, this finding suggests a broader occurrence of naphthalene-based compounds in the plant kingdom, encouraging further research into their distribution and potential bioactivities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)

![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)